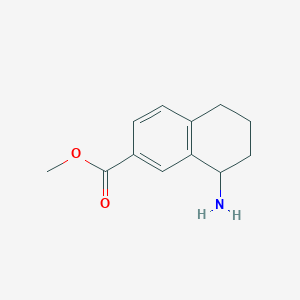

Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Description

Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate, particularly its hydrochloride salt (CAS 1246509-73-8), is a bicyclic compound featuring a tetrahydronaphthalene core substituted with an amino group at position 8 and a methyl ester at position 2. Its molecular formula is C₁₂H₁₆ClNO₂, with a molecular weight of 241.71 g/mol . The compound is predominantly used in research settings, with a purity of ≥95%, and is stored at room temperature in sealed containers to ensure stability . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for biochemical studies.

Properties

IUPAC Name |

methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)9-6-5-8-3-2-4-11(13)10(8)7-9/h5-7,11H,2-4,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXJNEAOJHBQIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCCC2N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60666525 | |

| Record name | Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60666525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501441-76-5 | |

| Record name | Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60666525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Analysis

Biochemical Properties

Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate for certain enzymes, leading to the formation of specific products. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s stability, reactivity, and overall function in biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It may bind to specific receptors or enzymes, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, protein synthesis, and other cellular processes. The compound’s structure allows it to fit into the active sites of enzymes or receptors, facilitating these interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into different products, which can have varying effects on cellular function. Long-term studies in vitro or in vivo can provide insights into the compound’s stability and its long-term effects on cells and tissues.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as promoting cell growth or differentiation. At higher doses, it may exhibit toxic or adverse effects, including cell death or tissue damage. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for its function. The compound may interact with specific transporters or binding proteins, facilitating its movement across cell membranes and within cellular compartments. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall role in cellular processes.

Biological Activity

Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate (also known as Methyl 8-amino-tetrahydronaphthalene-2-carboxylate) is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and applications based on diverse sources.

Chemical Structure and Properties

This compound has the following chemical properties:

- Chemical Formula: C₁₂H₁₅NO₂

- Molecular Weight: 205.25 g/mol

- CAS Number: 501441-76-5

- Purity: Typically ≥ 98% .

The compound features an amino group and a carboxylate ester group attached to a tetrahydronaphthalene ring system, which contributes to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Starting Material: 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.

- Reagents: Methanol and a suitable catalyst.

- Procedure: The reaction is conducted under reflux conditions to yield the ester product. The hydrochloride salt can be formed by treating the ester with hydrochloric acid .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems:

- Hydrogen Bonding: The amino group can form hydrogen bonds with various biological molecules, influencing their activity.

- Enzyme Interaction: The compound may modulate the function of enzymes and receptors due to its structural properties .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have explored the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. Research indicates that it can induce apoptosis in cancer cells through:

- Modulation of signaling pathways involved in cell survival.

- Interaction with DNA or RNA synthesis processes .

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL. -

Anticancer Activity:

In vitro studies on human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased rates of apoptosis in treated cells compared to controls .

Applications

This compound has potential applications in various fields:

- Pharmaceuticals: As a lead compound for developing new antimicrobial and anticancer agents.

- Chemical Synthesis: Used as a building block for synthesizing more complex organic molecules .

Scientific Research Applications

Medicinal Chemistry

MTHN has been investigated for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting various diseases.

- Anticancer Activity : Research indicates that compounds similar to MTHN exhibit significant anticancer properties. They have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies on related tetrahydronaphthalene derivatives suggest that they may interfere with specific signaling pathways involved in tumor growth and metastasis .

- Neuroprotective Effects : MTHN has been studied for its neuroprotective potential, particularly in conditions like Alzheimer's disease. The compound's ability to cross the blood-brain barrier makes it a candidate for further research into neurodegenerative diseases .

- Antimicrobial Properties : Preliminary studies have suggested that MTHN and its analogs possess antimicrobial activity against a range of pathogens, indicating potential use in developing new antibiotics or antifungal agents .

Organic Synthesis

MTHN serves as a valuable intermediate in organic synthesis due to its functional groups that can undergo various chemical reactions.

- Building Block for Complex Molecules : MTHN is utilized as a building block in the synthesis of more complex organic compounds. Its structure allows for modifications that can lead to the creation of novel compounds with desired biological activities .

- Synthesis of Heterocycles : The compound can be transformed into various heterocyclic compounds through cyclization reactions. These heterocycles are often important in drug design and materials science .

Material Science

The unique properties of MTHN make it suitable for applications in material science.

- Polymer Chemistry : MTHN can be incorporated into polymer matrices to enhance thermal and mechanical properties. Its inclusion can lead to the development of high-performance materials used in coatings, adhesives, and composites.

- Nanotechnology : Research is ongoing into the use of MTHN-based materials in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. The ability to functionalize MTHN allows for targeted delivery mechanisms .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer effects of tetrahydronaphthalene derivatives similar to MTHN. The results indicated a significant reduction in tumor size in animal models treated with modified versions of these compounds, suggesting a promising avenue for cancer therapy development .

Case Study 2: Neuroprotective Studies

In a research article from Neuroscience Letters, scientists investigated the neuroprotective effects of MTHN analogs on neuronal cells subjected to oxidative stress. The findings demonstrated that these compounds significantly reduced cell death and improved cell viability, highlighting their potential as therapeutic agents for neurodegenerative diseases.

Comparison with Similar Compounds

Functional Group and Positional Isomerism

Functional Group Impact on Reactivity and Solubility

- Amino vs.

- Ester vs. Carboxylic Acid: The methyl ester in the target compound enhances lipophilicity compared to the free carboxylic acid in 8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS 349101-96-8), which is more polar and acidic .

Key Research Findings

- Stability: The hydrochloride salt of the target compound exhibits superior shelf-life compared to non-salt forms (e.g., free amino or carboxylic acid derivatives) .

- Synthetic Challenges : Regioselective functionalization at position 8 is more challenging than at positions 4 or 5, as evidenced by the scarcity of 8-substituted analogs in commercial catalogs .

- Biological Activity: Amino-substituted derivatives show higher affinity for serotonin receptors compared to ketone or hydroxyl analogs, highlighting the importance of basic nitrogen in pharmacophores .

Preparation Methods

General Synthetic Strategy

The preparation of methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically follows a sequence of key transformations:

Starting Material Selection: The synthesis begins with a suitably substituted naphthalene derivative, often 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid or its derivatives.

Reduction of Naphthalene Ring: The aromatic naphthalene ring is partially hydrogenated to produce the 5,6,7,8-tetrahydronaphthalene core, which is crucial for the target compound’s structure.

Amination at the 8-Position: Introduction of the amino group at the 8th carbon is achieved through selective amination reactions such as nucleophilic substitution or reductive amination.

Esterification: The carboxylic acid group at the 2-position is converted into the methyl ester via esterification, commonly by treatment with methanol in the presence of acid catalysts.

This approach ensures the formation of the chiral tetrahydronaphthalene scaffold with the desired functional groups positioned accurately.

Detailed Synthetic Route and Reaction Conditions

A representative synthetic route, adapted from literature, involves the following steps:

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Partial Hydrogenation | Catalytic hydrogenation (e.g., Pd/C, H2) of naphthalene-2-carboxylic acid derivative | Formation of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |

| 2 | Amination | Nucleophilic substitution or reductive amination using ammonia or amine sources under controlled temperature | Introduction of amino group at C-8 |

| 3 | Esterification | Treatment with methanol and acid catalyst (e.g., H2SO4 or HCl) under reflux | Formation of methyl ester at C-2 |

Industrial and Advanced Synthetic Techniques

Catalytic Systems: Industrial synthesis often employs optimized catalytic hydrogenation systems to achieve selective reduction of the naphthalene ring without over-reduction.

Continuous Flow Reactors: To enhance scalability and reproducibility, continuous flow reactors are used for amination and esterification steps, improving reaction control and yield.

Chiral Resolution: For enantiomerically pure this compound, chiral catalysts or resolution techniques may be applied during or after synthesis.

Research Findings and Reaction Optimization

Amination Efficiency: Studies show that reductive amination using ammonia or primary amines with reducing agents like sodium cyanoborohydride enhances selectivity for the 8-amino substitution.

Esterification Conditions: Acid-catalyzed esterification under reflux in methanol achieves high conversion rates, with reaction times optimized between 4 to 12 hours depending on catalyst strength.

Purification: Crystallization or chromatographic techniques are employed to isolate the target compound with high purity, critical for pharmaceutical applications.

Comparative Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Ring Reduction | Catalytic hydrogenation (Pd/C, H2) | High selectivity, scalable | Requires careful control to avoid over-reduction |

| Amination | Reductive amination with ammonia/amine + NaBH3CN | High regioselectivity, mild conditions | Sensitive to moisture, requires inert atmosphere |

| Esterification | Methanol + acid catalyst reflux | Simple, high yield | Acid-sensitive groups may require protection |

| Industrial Scale-up | Continuous flow reactors | Improved control, reproducibility | Initial setup cost, requires optimization |

| Chiral Resolution | Chiral catalysts or chromatographic separation | Enantiomeric purity | Additional cost and complexity |

Summary of Key Reaction Parameters

| Reaction Step | Typical Reagents | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrogenation | Pd/C, H2 | 25-50 °C | 6-12 h | 85-95 | Monitor to avoid full saturation |

| Amination | NH3 or amine, NaBH3CN | Room temp to 40 °C | 4-8 h | 75-90 | Use dry solvents, inert atmosphere |

| Esterification | Methanol, H2SO4 | Reflux (~65 °C) | 4-12 h | 80-95 | Remove water to drive equilibrium |

Additional Notes

The amino group’s position and stereochemistry are critical for biological activity; thus, stereoselective methods or chiral resolution are often necessary.

Protecting groups may be employed during multi-step synthesis to prevent side reactions, especially when other functional groups are present.

Analytical methods such as NMR, HPLC, and mass spectrometry are used to confirm structure and purity at each stage.

Q & A

Q. What are the established synthetic routes for Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving catalytic hydrogenation, oxidation, and amination. For example, regioselective oxidation of tetrahydronaphthalene derivatives using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) under inert atmospheres (e.g., argon) can yield ketone intermediates, which are subsequently functionalized. Reaction parameters such as solvent choice (e.g., dichloromethane), temperature (room temperature to 50°C), and catalyst loading (e.g., pyridinium p-toluenesulfonate for protection steps) critically affect yields. Purification via silica gel chromatography (e.g., 15% ethyl acetate/hexane eluent) is standard, with yields averaging 85–90% .

Q. How is this compound characterized structurally, and what spectroscopic data are essential for validation?

- Methodological Answer : Key characterization techniques include:

- ¹H/¹³C NMR : Signals for aromatic protons (δ 7.3–7.8 ppm), methyl ester groups (δ 3.8–3.9 ppm), and tetrahydronaphthalene ring protons (δ 1.2–2.8 ppm) confirm regiochemistry. For example, the methyl ester resonance at δ 3.90 (s, 3H) and diastereomeric splitting in protected intermediates (e.g., δ 4.68–5.01 for THP-protected derivatives) are diagnostic .

- Mass Spectrometry : ESI-MS (e.g., m/z 313 [M+Na]⁺) validates molecular weight .

- Melting Point : Sharp melting ranges (e.g., 106–108°C) indicate purity .

Q. What solubility and stability considerations are critical for handling this compound in vitro?

- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, dichloromethane) but poorly soluble in water. Stability studies recommend storage in amber glass under inert gas (argon) at –20°C to prevent oxidation of the amino group. Purity (>97%) is confirmed via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., cytotoxicity vs. therapeutic potential) for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from variations in experimental design:

- Dose-Response Curves : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HEK293, HepG2) to establish IC₅₀ values.

- Metabolic Stability : Evaluate hepatic microsomal stability (e.g., rat liver microsomes) to identify confounding effects of rapid metabolism .

- Risk of Bias Mitigation : Follow protocols like ATSDR’s risk-of-bias questionnaires (Table C-6/C-7) to assess randomization, blinding, and outcome reporting in animal/human studies .

Q. What computational strategies are effective for predicting the environmental fate and toxicity of this compound and its metabolites?

- Methodological Answer : Combine:

- QSAR Models : Predict biodegradation pathways using tools like EPI Suite.

- Molecular Dynamics Simulations : Assess interactions with biological targets (e.g., cytochrome P450 enzymes) to identify persistent metabolites.

- Biomonitoring : Cross-reference with NHANES datasets (e.g., naphthalene metabolite levels in urine) to model human exposure risks .

Q. How can catalytic systems be optimized for enantioselective synthesis of this compound’s derivatives?

- Methodological Answer :

- Chiral Catalysts : Screen transition-metal complexes (e.g., Ru-BINAP) for asymmetric hydrogenation of ketone precursors.

- Solvent Effects : Test ionic liquids (e.g., [BMIM][PF₆]) to enhance enantiomeric excess (ee).

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize racemization .

Data Contradiction Analysis

Q. Why do some studies report significant hematological effects (e.g., eosinophil count reduction) while others find no association?

- Methodological Answer : Confounding factors include:

- Exposure Routes : Inhalation vs. oral administration alters metabolite distribution (e.g., 2-naphthol levels in blood).

- Population Variability : Genetic polymorphisms in CYP1A2 affect naphthalene metabolism. Cohort studies (e.g., coke-oven workers) show dose-dependent effects (↓ lymphocyte counts at 17.70 ng/mL vs. 4.72 ng/mL in controls) .

- Assay Sensitivity : Use flow cytometry for precise leukocyte subpopulation analysis instead of manual counts .

Future Research Directions

Q. What gaps exist in understanding the compound’s endocrine-disrupting potential?

- Methodological Answer : Current ATSDR assessments highlight missing data on:

- Receptor Binding : Perform competitive assays with estrogen/androgen receptors.

- Transcriptomic Profiling : Use RNA-seq to identify dysregulated pathways (e.g., PPARγ) in zebrafish models.

- Epigenetic Effects : Analyze DNA methylation changes via bisulfite sequencing in exposed populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.